molecular formula C7H7NO3 B1355553 Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate CAS No. 30062-34-1

Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No. B1355553
Key on ui cas rn: 30062-34-1
M. Wt: 153.14 g/mol
InChI Key: GJLWQAUHCDNAEK-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

A mixture of commercially available 6-oxo-1,6-dihydropyridine-2-carboxylic acid (4.000 g; 28.75 mmol) and concentrated H2SO4 (3.5 ml) in anh. MeOH (65 ml) was refluxed, under nitrogen, for 22 h. MeOH was removed under reduced pressure, and the residue was basified by addition of a solution of 10% aq. NaHCO3. The mixture was then extracted with DCM (3×), and the mixed organic layers were dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording methyl 6-oxo-1,6-dihydropyridine-2-carboxylate as a beige solid. LC-MS (conditions D): tR=0.54 min.; no ionisation.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5][CH:4]=[CH:3]1.OS(O)(=O)=O.[CH3:16]O>>[O:1]=[C:2]1[NH:7][C:6]([C:8]([O:10][CH3:16])=[O:9])=[CH:5][CH:4]=[CH:3]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
O=C1C=CC=C(N1)C(=O)O
Name
Quantity
3.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
65 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed, under nitrogen, for 22 h
Duration
22 h
CUSTOM
Type
CUSTOM
Details
MeOH was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was basified by addition of a solution of 10% aq. NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the mixed organic layers were dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1C=CC=C(N1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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